3-(furan-2-ylmethyl)-8-(naphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of furan, naphthalene, and pyridothiadiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and naphthalene intermediates, followed by their incorporation into the pyridothiadiazine framework. Common reagents used in these reactions include sulfur ylides, acetylenic esters, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The carbonyl group in the pyridothiadiazine ring can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-3-carboxaldehyde, while reduction of the carbonyl group results in the formation of alcohol derivatives.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Industry: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-3-methanol: A simpler furan derivative used in various chemical syntheses.
Dibenzo[b,d]furan: A compound with similar structural motifs used in the development of organic light-emitting diodes (OLEDs).
Uniqueness
3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-naphthalen-1-yl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H19N3O2S/c24-12-21-20(19-9-3-6-16-5-1-2-8-18(16)19)11-22(27)26-14-25(15-29-23(21)26)13-17-7-4-10-28-17/h1-10,20H,11,13-15H2 |
InChI Key |
YWBYDNKDUSJGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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